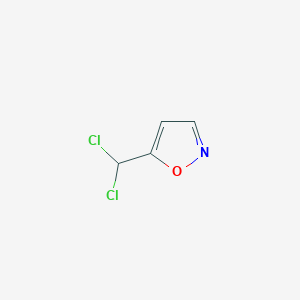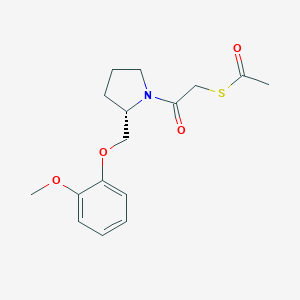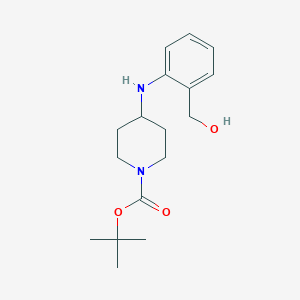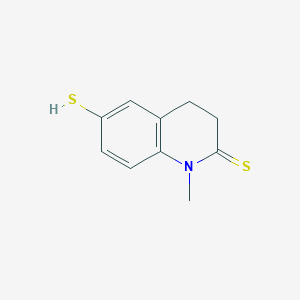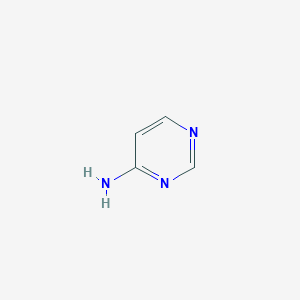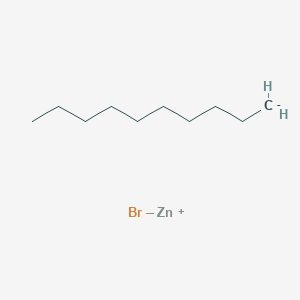
溴化十烷锌
描述
Synthesis Analysis
The synthesis of organozinc compounds, including N-Decylzinc bromide, often involves the reaction of alkyl halides with zinc metal. This process can be enhanced by the presence of a catalyst or under specific conditions that favor the formation of the organozinc product. For instance, the synthesis of functionalized arylzinc compounds from aromatic or thienyl bromides has been achieved under mild conditions using a simple cobalt catalyst and zinc dust, demonstrating a methodology that could be applicable to the synthesis of N-Decylzinc bromide (Fillon, Gosmini, & Périchon, 2003).
科学研究应用
-
Zinc–Bromine Rechargeable Batteries
- Scientific Field : Energy Storage Systems
- Application Summary : Zinc–Bromine rechargeable batteries (ZBRBs) are powerful candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime and good reversibility .
- Methods of Application : The electroactive species, composed of zinc–bromide, are dissolved in an aqueous electrolyte solution known as redox (for reduction and oxidation), which can potentially convert chemical energy into electricity when needed under controlled conditions .
- Results or Outcomes : The fundamental electrochemical aspects, including the key challenges and promising solutions, are discussed, with particular attention paid to zinc and bromine half-cells, as their performance plays a critical role in determining the electrochemical performance of the battery system .
-
Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide
- Scientific Field : Energy Storage Systems
- Application Summary : Zinc–bromine flow batteries (ZBFB) are a type of hybrid Redox Flow Batteries (RFB), as the capacity depends on the effective area of the negative electrode (anode), on which metallic zinc is deposited during the charging process .
- Methods of Application : Gaseous bromine is generated at the positive electrode (cathode) during the charging process, so the use of bromine complexing agents (BCA) is very important .
- Results or Outcomes : The electrolyte with N-Methyl-N-Propylmorpholinium Bromide displays a higher resistance in voltage and higher energy efficiency, making it a promising alternative to 4-methylethylmorpholinium bromide (MEM-Br) .
-
Zinc-Bromine Flow Batteries for Large-Scale Stationary Energy Storage
- Scientific Field : Energy Storage Systems
- Application Summary : Zinc-bromine flow batteries (ZBFBs) are promising candidates for large-scale stationary energy storage due to their inherent scalability and flexibility, low cost, green, and environmentally friendly characteristics .
- Methods of Application : The focus is on the scientific understanding of the fundamental electrochemistry and functional components of ZBFBs, with an emphasis on the technical challenges of reaction chemistry, development of functional materials, and their application in ZBFBs .
- Results or Outcomes : Current limitations of ZBFBs with future research directions in the development of high performance ZBFBs are suggested .
-
Zn/Br Flow Battery Using Bromine-Zinc Hybrid Operating Systems
- Scientific Field : Energy Storage Systems
- Application Summary : Bromine-zinc hybrid operating systems can range in energy capacity from 50 to 400 kWh and can supply power for 2–10 h with an energy efficiency of 70% or higher, while their energy density is 65–75 Wh/kg .
- Methods of Application : The scheme of a Zn-Br flow battery is used .
- Results or Outcomes : The energy storage system has significant contribution in electrical grid scale applications to deliver non-intermittent and reliable power .
-
Scientific Issues of Zinc-Bromine Flow Batteries and Mitigation Strategies
- Scientific Field : Energy Storage Systems
- Application Summary : Zinc-bromine flow batteries (ZBFBs) are promising candidates for large-scale stationary energy storage due to their inherent scalability and flexibility, low cost, green, and environmentally friendly characteristics .
- Methods of Application : The focus is on the scientific understanding of the fundamental electrochemistry and functional components of ZBFBs, with an emphasis on the technical challenges of reaction chemistry, development of functional materials, and their application in ZBFBs .
- Results or Outcomes : Current limitations of ZBFBs with future research directions in the development of high performance ZBFBs are suggested .
-
Zn/Br Flow Battery Using Bromine-Zinc Hybrid Operating Systems
- Scientific Field : Energy Storage Systems
- Application Summary : Bromine-zinc hybrid operating systems can range in energy capacity from 50 to 400 kWh and can supply power for 2–10 h with an energy efficiency of 70% or higher, while their energy density is 65–75 Wh/kg .
- Methods of Application : The scheme of a Zn-Br flow battery is used .
- Results or Outcomes : The energy storage system has significant contribution in electrical grid scale applications to deliver non-intermittent and reliable power .
安全和危害
N-Decylzinc bromide is a highly flammable liquid and vapor. It releases flammable gases when in contact with water, which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .
未来方向
While specific future directions for N-Decylzinc bromide were not found in the search results, there is ongoing research into zinc-based batteries, which could potentially use zinc compounds like N-Decylzinc bromide . These batteries are seen as promising candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .
属性
IUPAC Name |
bromozinc(1+);decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCUVJQVVJPTJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Decylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



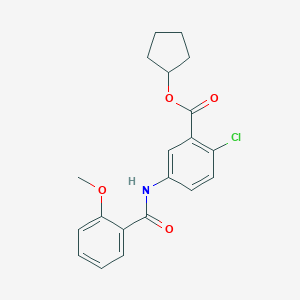
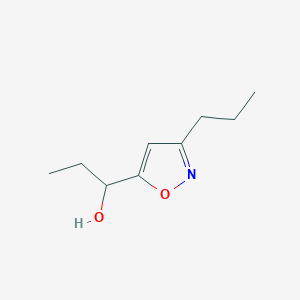
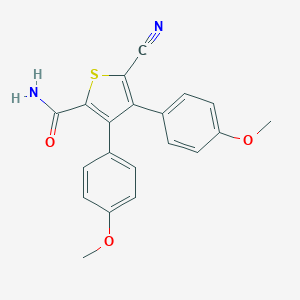
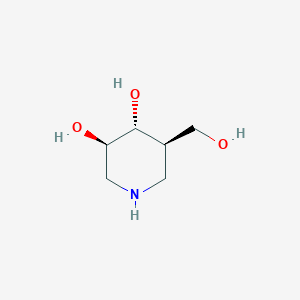
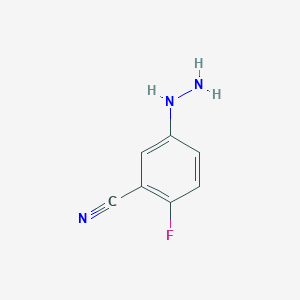
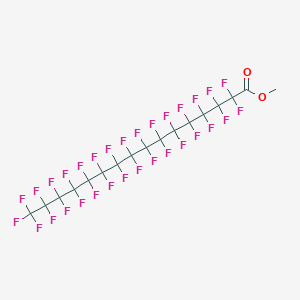
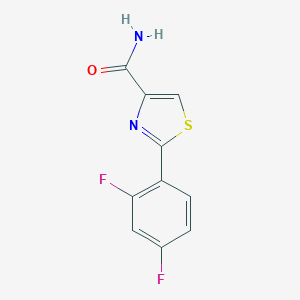
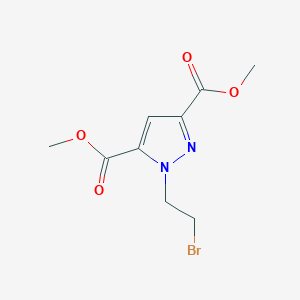
![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)
